molecular formula C17H33NO8 B611213 t-Boc-N-amido-PEG4-(CH2)3CO2H CAS No. 1416777-48-4

t-Boc-N-amido-PEG4-(CH2)3CO2H

Cat. No. B611213
CAS RN: 1416777-48-4
M. Wt: 379.45
InChI Key: LIAJGFRNCJSOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Boc-N-amido-PEG4-(CH2)3CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of t-Boc-N-amido-PEG4-(CH2)3CO2H can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG4-(CH2)3CO2H is C17H33NO8 . It has a molecular weight of 379.45 g/mol .


Chemical Reactions Analysis

The terminal carboxylic acid of t-Boc-N-amido-PEG4-(CH2)3CO2H can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

The molecular formula of t-Boc-N-amido-PEG4-(CH2)3CO2H is C17H33NO8 . It has a molecular weight of 379.45 g/mol . The elemental analysis shows that it contains C, 53.81; H, 8.77; N, 3.69; O, 33.73 .

Scientific Research Applications

Drug Delivery

The compound is used in the development of drug delivery systems . The hydrophilic PEG spacer increases solubility in aqueous media, which is beneficial for drug delivery applications .

Antibody-Drug Conjugates

It can be synthetically incorporated into antibody-drug conjugates . These are antibodies that are linked to biologically active drugs through chemical linkers with labile bonds. By combining the unique targeting of monoclonal antibodies with the cancer-killing ability of cytotoxic drugs, antibody-drug conjugates allow sensitive discrimination between healthy and diseased tissue .

Proteolysis-Targeting Chimeras (PROTACs)

The compound is used in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Pegylation Reactions

The compound is suitable for pegylation reactions . Pegylation is the process of covalently attaching polyethylene glycol (PEG) polymer chains to another molecule, typically a drug or therapeutic protein, which can improve the safety and efficiency of many therapeutic agents .

Synthesis of Amide Bonds

The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . This property is useful in peptide synthesis and other areas of organic chemistry .

Deprotection Reactions

The Boc group of the compound can be deprotected under mild acidic conditions to form the free amine . This property is useful in the synthesis of a variety of chemical compounds .

Mechanism of Action

Target of Action

t-Boc-N-amido-PEG4-(CH2)3CO2H is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The primary targets of this compound are primary amine groups . These amine groups are prevalent in biological systems, playing crucial roles in various biochemical processes.

Mode of Action

The compound interacts with its targets through the formation of a stable amide bond . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form this bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Pharmacokinetics

The hydrophilic PEG spacer in t-Boc-N-amido-PEG4-(CH2)3CO2H increases its solubility in aqueous media , which can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This increased solubility can improve the compound’s bioavailability, allowing it to reach its target sites more effectively.

Action Environment

Environmental factors can influence the action, efficacy, and stability of t-Boc-N-amido-PEG4-(CH2)3CO2H. For instance, the presence of activators such as EDC or DCC is necessary for the compound to form an amide bond with primary amine groups . Additionally, the compound’s Boc group can be deprotected under mild acidic conditions to form the free amine , suggesting that the compound’s action can be influenced by pH. The compound’s stability and efficacy may also be affected by factors such as temperature and the presence of other chemicals in the environment.

Safety and Hazards

The product is stable enough for a few weeks during ordinary shipping and time spent in Customs . It should be stored dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years) .

Future Directions

T-Boc-N-amido-PEG4-(CH2)3CO2H is a PEG derivative that has potential applications in proteomics research . Its hydrophilic PEG spacer increases solubility in aqueous media, making it a promising candidate for drug delivery .

properties

IUPAC Name

4-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18-6-8-23-10-12-25-14-13-24-11-9-22-7-4-5-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAJGFRNCJSOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-amido-PEG4-(CH2)3CO2H

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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